Cas no 3520-64-7 ([3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate)

[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate is a synthetic carbohydrate derivative characterized by its acetylated oxane core and 4-methylphenoxy substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its multifunctional structure, which provides multiple sites for further chemical modification. The acetyl groups enhance stability and solubility in organic solvents, facilitating its use in glycosylation reactions or as a precursor for more complex molecules. Its well-defined stereochemistry and purity make it suitable for research applications requiring precise molecular control. The compound’s structural features may also be explored for potential biological activity, though further studies are required to elucidate its specific applications.
[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate structure
3520-64-7 structure
商品名:[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate
CAS番号:3520-64-7
MF:C21H26O10
メガワット:438.425147533417
MDL:MFCD31814463
CID:4730047
PubChem ID:13325754

[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate 化学的及び物理的性質

名前と識別子

    • 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside
    • SY249886
    • SY249887
    • p-Tolyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside
    • 2-(Acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
    • [3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate
    • p-methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside
    • 4-Methylphenyl tetra-O-acetyl-β-D-galactopyranoside
    • AKOS037649194
    • [(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate
    • 3520-64-7
    • BS-17092
    • [(2R,3S,4S,5R,6S)-3,4,5-TRIS(ACETYLOXY)-6-(4-METHYLPHENOXY)OXAN-2-YL]METHYL ACETATE
    • 4-Methylphenyl tetra-O-acetyl-beta-D-galactopyranoside
    • 4-Methylphenyl tetra-O-acetyl-ss-D-galactopyranoside
    • MFCD31814463
    • AC8159
    • SCHEMBL23457442
    • 4-Methylphenyltetra-O-acetyl-beta-D-galactopyranoside
    • MDL: MFCD31814463
    • インチ: 1S/C21H26O10/c1-11-6-8-16(9-7-11)30-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(31-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3
    • InChIKey: OBNBHYQEYRONSE-UHFFFAOYSA-N
    • ほほえんだ: O1C(C(C(C(C1COC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC1C=CC(C)=CC=1

計算された属性

  • せいみつぶんしりょう: 438.15259702g/mol
  • どういたいしつりょう: 438.15259702g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 10
  • 重原子数: 31
  • 回転可能化学結合数: 11
  • 複雑さ: 655
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 124
  • 疎水性パラメータ計算基準値(XlogP): 2.8

[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1168821-1g
4-Methylphenyl tetra-O-acetyl-β-D-galactopyranoside
3520-64-7 98%
1g
¥785.00 2024-05-17
Ambeed
A1004956-1g
4-Methylphenyl tetra-O-acetyl-β-D-galactopyranoside
3520-64-7 99%
1g
$52.0 2025-02-24
Aaron
AR01KLII-1g
4-Methylphenyltetra-O-acetyl-β-D-galactopyranoside
3520-64-7 99%
1g
$61.00 2025-02-11
A2B Chem LLC
BA39518-250mg
4-Methylphenyltetra-O-acetyl-β-D-galactopyranoside
3520-64-7 99%
250mg
$21.00 2024-04-20
1PlusChem
1P01KLA6-250mg
4-Methylphenyltetra-O-acetyl-β-D-galactopyranoside
3520-64-7 99%
250mg
$26.00 2024-05-04
Ambeed
A1004956-5g
4-Methylphenyl tetra-O-acetyl-β-D-galactopyranoside
3520-64-7 99%
5g
$154.0 2025-02-24
Ambeed
A1004956-250mg
4-Methylphenyl tetra-O-acetyl-β-D-galactopyranoside
3520-64-7 99%
250mg
$26.0 2025-02-24
eNovation Chemicals LLC
D685572-25g
p-Tolyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside
3520-64-7 >97%
25g
$820 2023-09-03
Aaron
AR01KLII-250mg
4-Methylphenyltetra-O-acetyl-β-D-galactopyranoside
3520-64-7 99%
250mg
$24.00 2025-02-11
Aaron
AR01KLII-5g
4-Methylphenyltetra-O-acetyl-β-D-galactopyranoside
3520-64-7 99%
5g
$173.00 2025-02-11

[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate 関連文献

[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetateに関する追加情報

Recent Advances in the Study of 3520-64-7 and [3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl Acetate in Chemical Biology and Pharmaceutical Research

The chemical compound with CAS number 3520-64-7 and the specific product [3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are of particular interest due to their potential applications in drug development, particularly in the synthesis of novel therapeutic agents. This research briefing aims to provide an overview of the latest findings related to these compounds, focusing on their chemical properties, biological activities, and potential therapeutic uses.

Recent studies have highlighted the unique structural features of [3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate, which make it a promising candidate for further investigation. The compound's acetylated sugar moiety and the presence of a methylphenoxy group suggest potential interactions with biological targets, such as enzymes or receptors, that are involved in various disease pathways. Preliminary in vitro studies have demonstrated its ability to modulate specific biochemical pathways, although the exact mechanisms remain under investigation.

In the context of 3520-64-7, researchers have explored its role as a precursor or intermediate in the synthesis of more complex molecules. Its chemical stability and reactivity under various conditions have been characterized, providing valuable insights for its use in pharmaceutical manufacturing. Recent publications have also discussed its potential as a scaffold for the development of new drugs, particularly in the areas of oncology and infectious diseases.

One of the key challenges in the study of these compounds is their synthesis and purification. Advanced chromatographic techniques and spectroscopic methods, such as NMR and mass spectrometry, have been employed to ensure the purity and structural integrity of these molecules. These efforts are critical for obtaining reliable data in subsequent biological assays.

Looking ahead, the potential applications of 3520-64-7 and [3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate in drug discovery are vast. Future research directions may include detailed structure-activity relationship (SAR) studies, in vivo efficacy and toxicity assessments, and the exploration of their synergistic effects with other therapeutic agents. The continued investigation of these compounds holds promise for the development of innovative treatments for a range of medical conditions.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.